3-(benzylsulfonyl)-N-(5-chloro-2-pyridyl)propanamide
Overview
Description
3-(benzylsulfonyl)-N-(5-chloro-2-pyridyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzylsulfonyl group, a chloropyridinyl moiety, and a propanamide backbone. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(5-chloro-2-pyridyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfonyl Intermediate: The benzylsulfonyl group is introduced through the reaction of benzyl chloride with sodium sulfite under basic conditions.
Chloropyridinyl Intermediate: The 5-chloro-2-pyridinyl moiety is synthesized separately, often starting from 2-chloropyridine, which undergoes chlorination.
Coupling Reaction: The benzylsulfonyl intermediate is then coupled with the chloropyridinyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Amidation: The final step involves the amidation of the coupled product with propanoic acid or its derivatives under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(5-chloro-2-pyridyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the chloropyridinyl moiety, potentially leading to dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce dechlorinated analogs.
Scientific Research Applications
3-(benzylsulfonyl)-N-(5-chloro-2-pyridyl)propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(5-chloro-2-pyridyl)propanamide involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group may interact with enzymes or receptors, modulating their activity. The chloropyridinyl moiety can enhance binding affinity and specificity, while the propanamide backbone provides structural stability. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfonyl)-N-(2-pyridinyl)propanamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(methylsulfonyl)-N-(5-chloro-2-pyridinyl)propanamide: The methylsulfonyl group may alter its chemical properties compared to the benzylsulfonyl group.
3-(benzylsulfonyl)-N-(5-bromo-2-pyridinyl)propanamide: The presence of a bromine atom instead of chlorine can influence its reactivity and interactions.
Uniqueness
3-(benzylsulfonyl)-N-(5-chloro-2-pyridyl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
3-benzylsulfonyl-N-(5-chloropyridin-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-6-7-14(17-10-13)18-15(19)8-9-22(20,21)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFXICINLMWDAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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